molecular formula C26H48I2N2 B1198197 Dihydrochandonium CAS No. 66052-67-3

Dihydrochandonium

Cat. No.: B1198197
CAS No.: 66052-67-3
M. Wt: 642.5 g/mol
InChI Key: ZLFADLFGBBXRJJ-SPPKVZINSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

CAS No.

66052-67-3

Molecular Formula

C26H48I2N2

Molecular Weight

642.5 g/mol

IUPAC Name

(4aS,4bR,6aS,8S,10aS,10bS,12aS)-1,1,10a,12a-tetramethyl-8-(1-methylpyrrolidin-1-ium-1-yl)-3,4,4a,4b,5,6,6a,7,8,9,10,10b,11,12-tetradecahydro-2H-naphtho[2,1-f]quinolin-1-ium;diiodide

InChI

InChI=1S/C26H48N2.2HI/c1-25-14-12-21(28(5)17-6-7-18-28)19-20(25)10-11-22-23(25)13-15-26(2)24(22)9-8-16-27(26,3)4;;/h20-24H,6-19H2,1-5H3;2*1H/q+2;;/p-2/t20-,21-,22+,23-,24-,25-,26-;;/m0../s1

InChI Key

ZLFADLFGBBXRJJ-SPPKVZINSA-L

SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC[N+]4(C)C)C)[N+]5(CCCC5)C.[I-].[I-]

Isomeric SMILES

C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC[N+]4(C)C)C)[N+]5(CCCC5)C.[I-].[I-]

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC[N+]4(C)C)C)[N+]5(CCCC5)C.[I-].[I-]

Related CAS

70433-02-2 (di-bromide)

Synonyms

dihydrochandonium
dihydrochandonium dibromide
dihydrochandonium diiodide
dihydrochandonium iodide
Duador
HS 692
RGH-4201

Origin of Product

United States

Comparison with Similar Compounds

Key Research Findings

  • Structural Impact on Potency: Saturation of the 5,6-double bond in Chandonium reduces neuromuscular blocking potency by 50% but eliminates ganglion-blocking activity, a critical advantage for minimizing autonomic side effects .
  • Side Effect Profile : The absence of vagolytic effects in this compound distinguishes it from other bisquaternary compounds, which often interfere with cardiac vagal tone, leading to tachycardia .

Conclusion this compound represents a strategically optimized derivative within the bisquaternary ammonium class, balancing reduced potency with enhanced safety. Its comparison with Chandonium underscores the importance of structural flexibility in fine-tuning pharmacological activity, while its divergence from other bisquaternary agents highlights the role of steric and electronic factors in receptor interaction. Further research into analogs with tailored interonium distances and head-group modifications could yield compounds with improved selectivity and clinical applicability.

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